molecular formula C18H20N2O3S B7168264 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one

1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one

Cat. No.: B7168264
M. Wt: 344.4 g/mol
InChI Key: VMWXSFJZOVHQMJ-UHFFFAOYSA-N
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Description

1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one is a complex organic compound that features a unique combination of benzodioxin, pyrrolidine, and thiazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one typically involves multi-step organic reactions. The initial step often includes the formation of the 2,3-dihydro-1,4-benzodioxin ring, which can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions . The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the thiazole ring through a condensation reaction with appropriate thioamide precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents can be tailored to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzodioxin and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction can produce dihydrothiazoles.

Scientific Research Applications

1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The benzodioxin moiety is known to interact with adrenergic receptors, while the thiazole ring can modulate enzyme activity. These interactions lead to various biological effects, such as inhibition of bacterial biofilm formation and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin: A simpler analog that lacks the pyrrolidine and thiazole rings.

    Pyrrolidine derivatives: Compounds that contain the pyrrolidine ring but differ in other structural aspects.

    Thiazole derivatives: Molecules that feature the thiazole ring but have different substituents.

Uniqueness

1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one is unique due to its combination of three distinct moieties, which confer a range of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-17(7-6-13-11-24-12-19-13)20-8-2-4-15(20)14-3-1-5-16-18(14)23-10-9-22-16/h1,3,5,11-12,15H,2,4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWXSFJZOVHQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC2=CSC=N2)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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